

A Technical Guide to the Natural Occurrence of 2-Hydroxy Fatty Acids

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Compound of Interest

Compound Name: Methyl 2-hydroxytetradecanoate

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Introduction

2-Hydroxy fatty acids (hFAs) are a class of lipids characterized by a hydroxyl group on the second carbon (α-carbon) of the fatty acyl chain. This structural modification imparts unique physicochemical properties, influencing membrane dynamics, lipid-protein interactions, and cell signaling. While less abundant than their non-hydroxylated counterparts, hFAs are integral components of specific sphingolipids and are found across diverse biological systems, from bacteria to mammals. Their presence is particularly significant in the nervous system and the skin, where they play critical structural and functional roles. Deficiencies in hFA metabolism are linked to severe human diseases, highlighting their importance in health and stimulating interest in their therapeutic potential. This guide provides an in-depth overview of the natural occurrence, metabolism, physiological roles, and analysis of 2-hydroxy fatty acids.

Natural Occurrence of 2-Hydroxy Fatty Acids

2-Hydroxy fatty acids are widespread in nature, typically as constituents of sphingolipids rather than as free fatty acids.[1] Their distribution and concentration vary significantly between organisms and tissues.

Mammals



In mammals, hFAs are most prominently found in tissues rich in sphingolipids, where they contribute to the structural integrity and function of cellular membranes.

- Nervous System: The myelin sheath of both the central and peripheral nervous system is exceptionally rich in galactosylceramides (GalCer) and their sulfated derivatives (sulfatides) containing hFAs.[2][3] More than 50% of the fatty acids in these myelin galactolipids can be 2-hydroxylated.[4] The levels of hFA-containing galactolipids increase significantly during developmental myelination.[2][5] The most common hFA in the brain is 2-hydroxytetracosanoic acid, also known as cerebronic acid.[6]
- Skin: The stratum corneum, the outermost layer of the epidermis, functions as a critical permeability barrier. This barrier is composed of a unique lipid matrix, approximately 50% of which is a complex mixture of ceramides.[7] Notably, about 40% of these epidermal ceramides contain 2-hydroxy fatty acids, which are essential for the formation of extracellular lamellar membranes and proper barrier function.[1] 2-Hydroxypalmitic acid is a key hFA found in the skin.[8]
- Other Tissues: While most abundant in the nervous system and skin, hFA-sphingolipids are
 also present in the kidney, intestinal tract, and various glandular epithelial cells.[9][10] They
 have also been detected in tumors, where their expression levels can correlate with patient
 prognosis.

Plants

In the plant kingdom, 2-hydroxy fatty acids are characteristic and abundant components of sphingolipids. It is estimated that over 90% of complex sphingolipids in Arabidopsis thaliana contain an hFA, typically a very-long-chain fatty acid (VLCFA) with 20 or more carbons. This is a significantly higher proportion than is typically found in animal tissues. These 2-hydroxylated sphingolipids are crucial for organizing plasma membrane nanodomains, which are essential for plant growth and stress responses, including immunity to pathogens. Specific hFAs, such as 2-hydroxylinolenic acid, have been found at high levels (13%) in the seed oil of certain plants like Thymus vulgaris.[6]

Microorganisms

2-Hydroxy fatty acids are also synthesized by various microorganisms.



- Bacteria: Certain bacteria, including species of Sphingomonas and Flavobacterium, contain
 2-hydroxylated sphingolipids.[10]
- Yeast: The yeast Saccharomyces cerevisiae possesses a fatty acid 2-hydroxylase and incorporates hFAs into its sphingolipids.[3]

Quantitative Distribution of 2-Hydroxy Fatty Acids

The concentration of 2-hydroxy fatty acids varies widely depending on the biological source and the specific lipid class being analyzed. The following tables summarize available quantitative data.

Table 1: Concentration of 2-Hydroxy Fatty Acids in Foodstuffs

Food Sample	Concentration (mg/100 g lipid weight)	Predominant Chain Lengths
Goat Milk	17.7 (total OH-FAs, 3-OH > 2-OH)	C8-C20
Animal Brains	Higher in 2-OH-FAs than dairy	C8-C20
Suet	Higher in 2-OH-FAs than dairy	C8-C20
Vegetable Oils	0.21 - 2.42	C8-C20

Data sourced from Jenske & Vetter (2011).

Table 2: Relative Abundance of 2-Hydroxy Fatty Acids in Mammalian Tissues

Tissue/Lipid Class	Relative Abundance	Key hFAs
Brain Myelin Galactosylceramides	>50% of total fatty acids	2-Hydroxytetracosanoic acid (C24:0-OH)
Skin Stratum Corneum Ceramides	~40% of total ceramides	2-Hydroxypalmitic acid (C16:0-OH)
Human Plasma (Free Fatty Acid)	0.14 nmol/mL (for 2-HSA)	2-Hydroxystearic acid (C18:0-OH)



Data compiled from multiple sources.[1][4]

Metabolism of 2-Hydroxy Fatty Acids

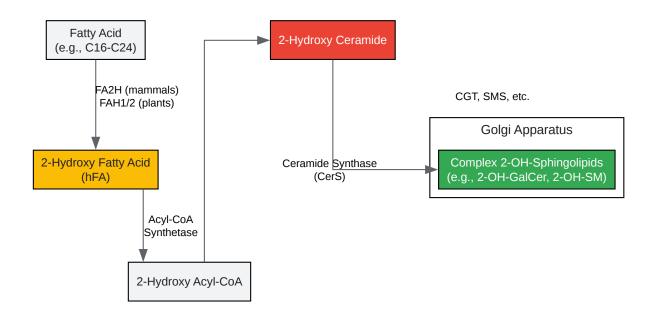
The levels of hFAs are tightly regulated through coordinated biosynthesis and degradation pathways.

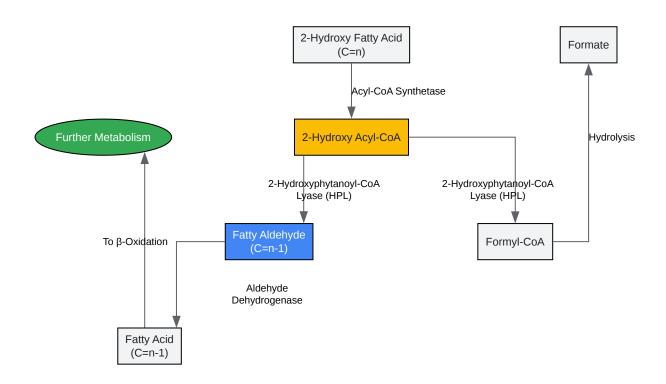
Biosynthesis

The synthesis of hFAs is the initial and committing step for the production of 2-hydroxylated sphingolipids. This pathway begins with the direct hydroxylation of a pre-existing fatty acid.

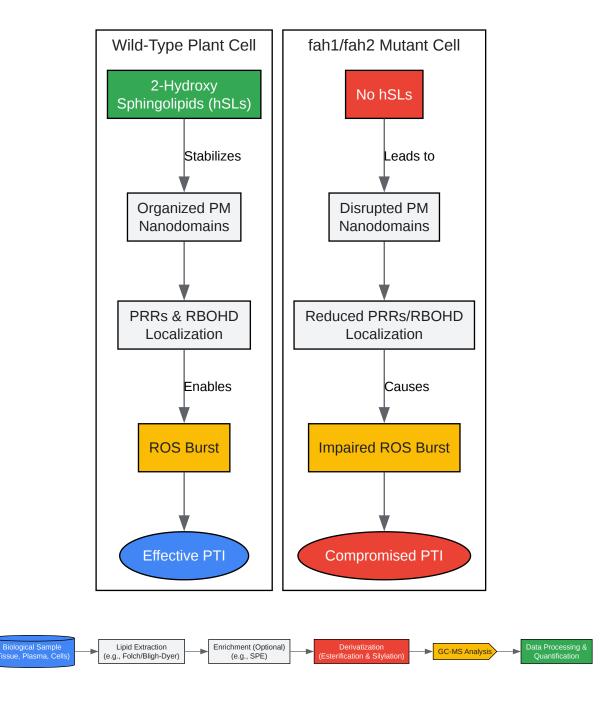
- Hydroxylation: A fatty acid is hydroxylated at the C-2 position by a fatty acid 2-hydroxylase (FA2H) enzyme. In mammals, this enzyme is encoded by the FA2H gene and is an NADPH-dependent monooxygenase located in the endoplasmic reticulum.[3][9] In plants, two homologous enzymes, FAH1 and FAH2, perform this function with differing substrate specificities for fatty acid chain length.
- Activation: The resulting 2-hydroxy fatty acid is activated to its CoA ester (2-hydroxy acyl-CoA).
- Ceramide Synthesis: The 2-hydroxy acyl group is transferred to a sphingoid base by a
 ceramide synthase (CerS) to form a 2-hydroxy-ceramide. All six mammalian CerS isoforms
 are capable of using 2-hydroxy acyl-CoAs as substrates, with specificities for different chain
 lengths.
- Complex Sphingolipid Formation: The 2-hydroxy-ceramide then serves as a backbone for the synthesis of more complex sphingolipids, such as 2-hydroxy-galactosylceramide or 2hydroxy-sphingomyelin, through the action of enzymes like ceramide galactosyltransferase (CGT) or sphingomyelin synthase (SMS).[1][9]











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